molecular formula C20H28N2O2 B404761 [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone CAS No. 107785-92-2

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone

Cat. No.: B404761
CAS No.: 107785-92-2
M. Wt: 328.4g/mol
InChI Key: JWNZELABWPWLCZ-UHFFFAOYSA-N
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Description

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone typically involves the formation of the piperidine ring followed by functionalization. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness. The process can be scaled up to produce large quantities of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

[4-(4-methylpiperidine-1-carbonyl)phenyl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-7-11-21(12-8-15)19(23)17-3-5-18(6-4-17)20(24)22-13-9-16(2)10-14-22/h3-6,15-16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZELABWPWLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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